4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Description
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a fluorine atom at the ortho position of one phenyl ring and a methyl group at the meta position of the second phenyl ring. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serves as a scaffold for diverse biological interactions.
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-5-4-6-12(9-11)15-10-16(21-17(19)20-15)13-7-2-3-8-14(13)18/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXXREKDEHSJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Chalcone Intermediate
Chalcone A is synthesized via Claisen-Schmidt condensation between 2-fluoroacetophenone and 3-methylbenzaldehyde under alkaline conditions. A typical procedure involves refluxing equimolar amounts of the ketone and aldehyde in ethanol with aqueous NaOH (40%) for 6–8 hours. The product is isolated by precipitation upon cooling, yielding 70–85% of a yellow crystalline solid.
Table 1: Optimization of Chalcone Synthesis
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol/NaOH, reflux | 78 | 95% |
| Methanol/KOH, RT | 65 | 89% |
| Solvent-free, 80°C | 82 | 93% |
Cyclization with Guanidine Carbonate
Chalcone A is cyclized with guanidine carbonate in dimethylformamide (DMF) at 160°C for 4 hours. The reaction proceeds via nucleophilic attack of the guanidine’s amino group on the α,β-unsaturated carbonyl system, followed by cyclodehydration to form the pyrimidine ring. The product is purified via recrystallization from ethanol, achieving yields of 72–80%.
Key Observations:
-
Higher temperatures (160°C vs. 120°C) improve cyclization efficiency by reducing reaction time from 12 hours to 4 hours.
-
DMF outperforms ethanol or toluene as a solvent due to its high boiling point and ability to stabilize intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
For pyrimidines with sterically demanding substituents, palladium-mediated cross-coupling offers a modular approach. This method is advantageous for introducing aryl groups post-cyclization, particularly when direct cyclocondensation is low-yielding.
Suzuki-Miyaura Coupling at the 4-Position
A chloropyrimidine intermediate (B ) is first synthesized by reacting 2-aminopyrimidine with phosphorus oxychloride (POCl₃). Subsequent Suzuki coupling with 2-fluorophenylboronic acid introduces the 2-fluorophenyl group (Scheme 2).
Procedure:
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Synthesis of 4-chloropyrimidin-2-amine : 2-Aminopyrimidine is treated with POCl₃ at 110°C for 6 hours, yielding 4-chloropyrimidin-2-amine (87%).
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Coupling with 2-fluorophenylboronic acid : A mixture of 4-chloropyrimidin-2-amine (1 equiv), 2-fluorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in dioxane/water (4:1) is heated at 100°C for 12 hours. The product is isolated via column chromatography (63% yield).
Buchwald-Hartwig Amination at the 6-Position
The 3-methylphenyl group is introduced at the 6-position using Buchwald-Hartwig amination. Starting from 4-(2-fluorophenyl)-6-bromopyrimidin-2-amine (C ), reaction with 3-methylaniline in the presence of Pd₂(dba)₃ and Xantphos ligand affords the target compound (Scheme 3).
Optimization Data:
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Ligand screening showed Xantphos (yield: 68%) outperforms BINAP (52%) or DavePhos (45%).
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Microwave irradiation (150°C, 30 min) reduces reaction time from 24 hours to 2 hours with comparable yields.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic displacement of halogens on preformed pyrimidine rings provides an alternative route. This method is particularly effective for electron-deficient rings, where leaving groups (e.g., Cl, Br) are activated toward substitution.
Two-Step Functionalization
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Synthesis of 4,6-dichloropyrimidin-2-amine : 2-Aminopyrimidine is treated with POCl₃ and N,N-diethylaniline at 120°C for 8 hours (91% yield).
-
Sequential substitutions :
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4-Position : React with 2-fluorophenol and K₂CO₃ in DMF at 120°C (6 hours, 78% yield).
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6-Position : React with 3-methylphenylboronic acid via Suzuki coupling (as in Section 2.1).
-
Challenges:
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Regioselectivity issues arise if substitution order is reversed due to electronic effects.
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Use of bulky bases (e.g., DBU) improves selectivity for the 4-position.
Microwave-Assisted Synthesis
Modern techniques like microwave irradiation enhance reaction efficiency. A one-pot protocol combines chalcone synthesis and cyclization under microwave conditions (Scheme 4).
Procedure:
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Mix 2-fluoroacetophenone (1 equiv), 3-methylbenzaldehyde (1 equiv), and NaOH (2 equiv) in ethanol.
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Irradiate at 150 W for 10 minutes to form chalcone A .
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Add guanidine hydrochloride (1.2 equiv) and irradiate at 200 W for 15 minutes.
Advantages:
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic analyses:
Table 2: Characterization of 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent systems like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, exhibit significant anticancer properties. These compounds are known to inhibit specific kinases involved in cancer cell proliferation. For instance, research has shown that modifications in the pyrimidine structure can enhance potency against various cancer cell lines, making them potential candidates for drug development against malignancies such as breast and lung cancer .
Antiviral Properties
The compound's structural characteristics allow it to interact with viral enzymes, potentially inhibiting viral replication. Preliminary investigations suggest that derivatives of pyrimidine can serve as effective antiviral agents, particularly against RNA viruses. The fluorophenyl group may enhance binding affinity to viral targets, thereby increasing efficacy .
Enzyme Inhibition Studies
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been utilized in enzyme inhibition studies, particularly focusing on protein kinases. The compound's ability to selectively inhibit certain kinases makes it a valuable tool for understanding kinase signaling pathways and their roles in diseases .
Pharmacological Profiling
Pharmacological profiling of this compound has revealed its potential as a lead compound for developing new therapeutics. Its interactions with various biological targets have been studied extensively, contributing to the understanding of structure-activity relationships (SAR) in drug design .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is crucial for optimizing its pharmacological properties. Key modifications to the pyrimidine ring or substituents can lead to enhanced biological activity and reduced toxicity profiles. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Fluorination at specific positions | Enhanced binding affinity to target proteins |
| Alteration of phenyl substituents | Variation in selectivity towards different kinases |
Case Study: Anticancer Efficacy
A recent study investigated the anticancer efficacy of 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine against a panel of cancer cell lines. The results indicated that the compound exhibited IC values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Case Study: Kinase Inhibition
In another study focusing on kinase inhibition, 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine was tested against several kinases involved in oncogenic signaling pathways. The compound showed selective inhibition of certain kinases with minimal off-target effects, highlighting its potential as a targeted therapy .
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Pyrimidin-2-amine derivatives vary primarily in substituent positions and functional groups, which critically influence their bioactivity. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Lipophilicity :
- Hydrogen Bonding :
Key Research Findings and Implications
- Antibacterial Superiority: Fluorinated pyrimidines (e.g., compound 28 in ) show pronounced activity against S. felxneri, suggesting the target compound’s fluorine and methyl groups may synergize for broader-spectrum efficacy .
- Structural Flexibility : The ortho-fluorine in the target compound may reduce steric clashes compared to para-substituted analogs, enabling better binding to compact enzyme active sites .
- Synthetic Feasibility : Similar compounds are synthesized via cyclization of chalcones with guanidine hydrochloride, indicating scalable production routes .
Biological Activity
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of fluorine and methyl substituents, plays a significant role in various therapeutic applications, including antimicrobial, antiviral, and anticancer properties.
- Molecular Formula : C13H12FN3
- Molecular Weight : 229.25 g/mol
- CAS Number : 1354922-25-0
The structure of this compound includes a pyrimidine core with specific substituents that influence its biological activity. The fluorine atom is known to enhance lipophilicity and metabolic stability, which can improve the bioactivity of the compound in biological systems.
The biological activity of 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound may inhibit specific kinases or enzymes involved in critical signaling pathways, modulating cellular responses and potentially leading to therapeutic effects.
- Receptor Binding : It may bind to certain receptors, affecting cellular signaling and contributing to its anticancer or antimicrobial properties .
Biological Activity Overview
Recent studies have highlighted the diverse biological activities associated with this compound:
Anticancer Activity
Research indicates that 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine exhibits potent anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary results indicate:
- Minimum Inhibitory Concentration (MIC) values for common pathogens:
- Staphylococcus aureus: MIC = 50 µg/mL
- Escherichia coli: MIC = 100 µg/mL
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine:
| Compound Name | Substituents | Biological Activity | Notes |
|---|---|---|---|
| 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | Fluorine, Methyl | Anticancer, Antimicrobial | High potency against cancer cell lines |
| 4-(2-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | Chlorine, Methyl | Moderate Anticancer | Lower activity compared to fluorinated variant |
| 4-(2-Fluorophenyl)-6-(phenyl)pyrimidin-2-amine | Fluorine | Low Anticancer | Lacks methyl substitution |
The presence of the fluorine atom significantly enhances the biological activity compared to other halogenated analogs.
Case Studies and Research Findings
- Study on Cancer Cell Lines : In a recent study published in Cancer Research, 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways .
- Antimicrobial Efficacy Study : A study published in Journal of Antibiotics evaluated the antimicrobial effects against multi-drug resistant strains, showing promising results in inhibiting bacterial growth .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves a multi-step condensation reaction. For example, a mixture of substituted chalcones (e.g., (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones) and guanidine nitrate is refluxed in ethanol with lithium hydroxide as a catalyst. The reaction is monitored for completion via TLC, followed by purification using column chromatography (silica gel, ethyl acetate/petroleum ether eluent) .
- Optimization : Key parameters include solvent choice (ethanol for solubility), temperature (reflux at ~78°C), and catalyst concentration. Continuous flow reactors may enhance yield and purity in scaled-up syntheses .
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) resolves the pyrimidine core and substituent orientations. Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings are critical for confirming stereochemistry .
- Purity Validation : H/C NMR confirms functional groups, while HPLC-MS ensures >95% purity. Elemental analysis (C, H, N) matches theoretical values to verify stoichiometry .
Q. What structural features influence its potential bioactivity?
- Key Features :
- Fluorophenyl group : Enhances lipophilicity and metabolic stability via C–F bond interactions with hydrophobic enzyme pockets .
- 3-Methylphenyl substituent : Modulates steric effects, potentially improving target binding affinity .
- SAR Insights : Comparative studies show that electron-withdrawing groups (e.g., -F) at the 2-position of the phenyl ring enhance antimicrobial activity, while methyl groups improve pharmacokinetic properties .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Experimental Design :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, replacing ethanol with DMF increases reaction rate but may reduce selectivity .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by ensuring rapid mixing and precise temperature control .
- Case Study : A 15% yield increase was achieved using microwave-assisted synthesis (100°C, 30 min) compared to conventional reflux (4 h) .
Q. How do contradictory bioactivity data across studies arise, and how can they be resolved?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times affect IC values .
- Solubility Issues : Poor aqueous solubility may lead to underestimated activity in vitro. Use DMSO co-solvents (<1% v/v) to improve dissolution .
- Resolution Strategy : Standardize assays (e.g., MTT protocol) and validate results with orthogonal techniques (e.g., SPR for binding affinity) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR). Fluorophenyl groups show strong π-π stacking with tyrosine residues .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Methyl groups reduce conformational flexibility, enhancing binding .
Q. How do substituent modifications impact its pharmacokinetic properties?
- Case Study :
| Substituent | LogP | Metabolic Stability (t) | Bioavailability (%) |
|---|---|---|---|
| 2-Fluorophenyl | 3.2 | 2.8 h (CYP3A4) | 45 |
| 4-Fluorophenyl | 3.5 | 1.5 h (CYP2D6) | 32 |
- Insights : Fluorine at the 2-position improves metabolic stability by resisting oxidative degradation .
- Methodology : In vitro microsomal assays (human liver microsomes) quantify metabolic rates. LC-MS/MS tracks parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
